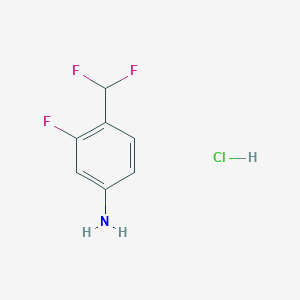
4-(Difluoromethyl)-3-fluoroaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-3-fluoroaniline hydrochloride is a fluorinated aromatic amine compound. The presence of fluorine atoms in its structure significantly influences its physicochemical properties, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp2)–H bonds can be accomplished through Minisci-type radical chemistry .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3-fluoroaniline hydrochloride often involves the use of metal-based methods to transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . The formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .
化学反应分析
Types of Reactions
4-(Difluoromethyl)-3-fluoroaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals for catalytic processes, and specific reagents for electrophilic, nucleophilic, and radical reactions . Conditions often involve controlled temperatures and the presence of suitable solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted aniline derivatives .
科学研究应用
4-(Difluoromethyl)-3-fluoroaniline hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-(Difluoromethyl)-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it effective in various applications. The compound can interact with enzymes and receptors, influencing their activity and leading to desired biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other fluorinated aromatic amines such as:
- 4-(Difluoromethyl)aniline
- 3-Fluoroaniline
- 4-Fluoroaniline
Uniqueness
4-(Difluoromethyl)-3-fluoroaniline hydrochloride is unique due to the presence of both difluoromethyl and fluoro groups, which impart distinct physicochemical properties. These properties include increased metabolic stability, solubility, and lipophilicity, making it a valuable compound in various applications .
属性
分子式 |
C7H7ClF3N |
|---|---|
分子量 |
197.58 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-3-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C7H6F3N.ClH/c8-6-3-4(11)1-2-5(6)7(9)10;/h1-3,7H,11H2;1H |
InChI 键 |
CFEMIQQIAXKTOB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)F)C(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


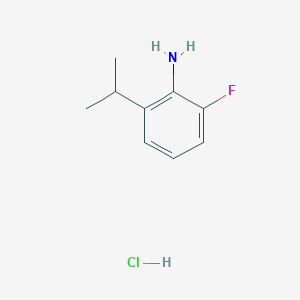

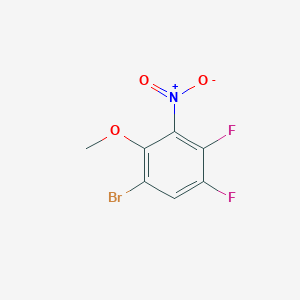
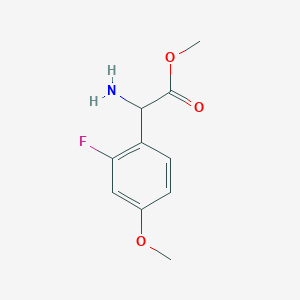
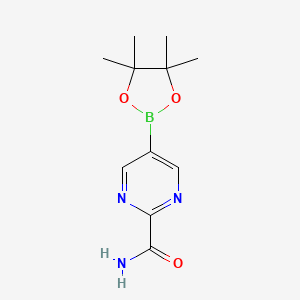


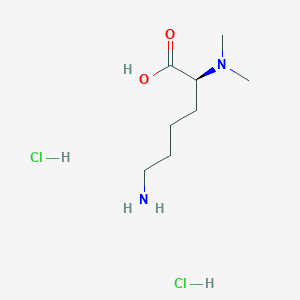
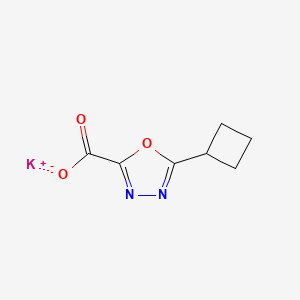
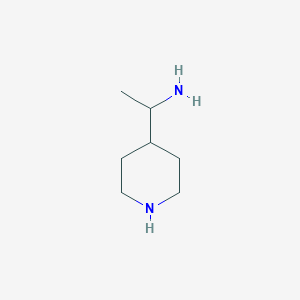
![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane,trifluoroaceticacid](/img/structure/B15309028.png)
![5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B15309037.png)

![(2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15309057.png)
